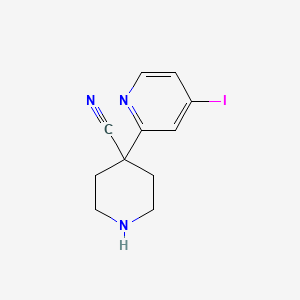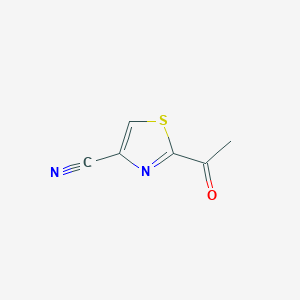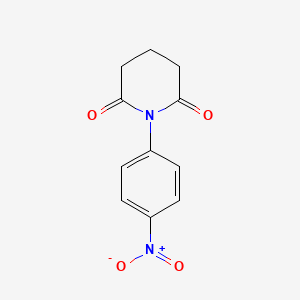
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. Common reagents include cooxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and heterogeneous catalysts for the C(1)-functionalization of tetrahydroisoquinolines has been explored .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidants like H₂O₂ and TBHP.
Reduction: Typically involves the use of reducing agents such as zinc/acetic acid (Zn/AcOH) or triphenylphosphine.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: Zn/AcOH, triphenylphosphine
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various C(1)-substituted derivatives of tetrahydroisoquinoline, which can act as precursors for alkaloids with diverse biological activities .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline has broad applications in scientific research, including:
Chemistry: Used as a chiral scaffold in asymmetric catalysis.
Biology: Functions as a precursor for bioactive molecules with neuroinflammatory properties.
Medicine: Potential therapeutic applications due to its presence in natural products and therapeutic lead compounds.
Industry: Utilized in the synthesis of various nitrogen heterocycles.
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways associated with its biological activities. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive molecules that interact with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and therapeutic agents .
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14FN/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9/h3-5,8,13H,2,6-7H2,1H3 |
InChI-Schlüssel |
SZSQTKPQOGWEGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)



![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)



![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)


